3-Fluoro-3-(3-methoxyphenyl)pyrrolidine 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17822816
InChI: InChI=1S/C11H14FNO/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11/h2-4,7,13H,5-6,8H2,1H3
SMILES:
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine

CAS No.:

Cat. No.: VC17822816

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine -

Specification

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
IUPAC Name 3-fluoro-3-(3-methoxyphenyl)pyrrolidine
Standard InChI InChI=1S/C11H14FNO/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11/h2-4,7,13H,5-6,8H2,1H3
Standard InChI Key PXFUWKGVYGMBML-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2(CCNC2)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a five-membered pyrrolidine ring substituted at the 3-position with both a fluorine atom and a 3-methoxyphenyl group. The methoxy group (-OCH3_3) is attached to the phenyl ring’s meta position, while the fluorine occupies the pyrrolidine’s 3-position. This arrangement creates a stereochemical environment that influences its physicochemical behavior and reactivity .

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent Positions
3-Fluoro-3-(3-methoxyphenyl)pyrrolidineC11_{11}H14_{14}FNO195.233-fluoro, 3-(3-methoxyphenyl)
3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochlorideC11_{11}H15_{15}ClFNO231.693-fluoro, 2-methoxy (phenyl), hydrochloride salt
3-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acidC12_{12}H14_{14}FNO3_3239.243-fluoro, 4-methoxy (phenyl), carboxylic acid

The positional isomerism of the methoxy group (2-, 3-, or 4-methoxy on the phenyl ring) and the presence of additional functional groups (e.g., carboxylic acid) significantly alter polarity, solubility, and biological activity .

Stereochemical Considerations

Physicochemical Properties

Key physicochemical parameters are derived from its molecular structure:

Table 2: Physicochemical Profile

PropertyValue/Description
Molecular FormulaC11_{11}H14_{14}FNO
Molecular Weight195.23 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO, DMF)
StabilitySensitive to strong acids/bases

The absence of reported melting/boiling points highlights gaps in publicly available data, possibly due to its discontinued status .

Applications in Research

Pharmaceutical Development

As a building block, this compound facilitates the synthesis of molecules targeting neurological and oncological pathways. Fluorine’s electronegativity enhances binding affinity to biomolecules, while the methoxy group modulates lipophilicity . For example, structurally similar pyrrolidine derivatives exhibit activity against kinases and G protein-coupled receptors (GPCRs).

Materials Science

The rigid pyrrolidine scaffold and aromatic system make it suitable for designing liquid crystals or metal-organic frameworks (MOFs). Its fluorine atom could also serve as a spectroscopic probe in polymer characterization .

Comparative Analysis with Analogues

Positional Isomerism Effects

  • 3-Methoxy vs. 2-Methoxy Derivatives: The 3-methoxy group in the target compound reduces steric hindrance compared to 2-methoxy analogues, potentially improving synthetic accessibility .

  • Hydrochloride Salts: Salt formation (e.g., 3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride) enhances water solubility but may alter receptor binding kinetics.

Functional Group Modifications

Adding a carboxylic acid group (as in 3-(3-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid) increases hydrogen-bonding capacity, favoring interactions with polar enzyme active sites .

Future Perspectives

Reviving interest in 3-fluoro-3-(3-methoxyphenyl)pyrrolidine could involve:

  • Synthetic Optimization: Developing enantioselective routes for chiral drug candidates.

  • Biological Screening: Evaluating its potential as a fragment in hit-to-lead campaigns.

  • Computational Studies: Modeling interactions with disease-relevant targets like serotonin receptors.

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